BenchChemオンラインストアへようこそ!

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide

Physicochemical profiling Drug-likeness Scaffold comparison

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide (CAS 2034404-60-7) is a synthetic small molecule combining a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core with a benzofuran-2-carboxamide moiety. The compound is listed in the PubChem database (CID with a molecular weight of 281.31 g/mol, molecular formula C16H15N3O2, and a computed XLogP3-AA of 2.4.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 2034404-60-7
Cat. No. B2712491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide
CAS2034404-60-7
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESC1CN2C(=CC=N2)CC1NC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C16H15N3O2/c20-16(15-9-11-3-1-2-4-14(11)21-15)18-12-6-8-19-13(10-12)5-7-17-19/h1-5,7,9,12H,6,8,10H2,(H,18,20)
InChIKeyHUSLTBUXAQCECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide (CAS 2034404-60-7): Structural Identity and Core Scaffold Recognition


N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide (CAS 2034404-60-7) is a synthetic small molecule combining a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core with a benzofuran-2-carboxamide moiety [1]. The compound is listed in the PubChem database (CID 121018750) with a molecular weight of 281.31 g/mol, molecular formula C16H15N3O2, and a computed XLogP3-AA of 2.4 [1]. The tetrahydropyrazolo[1,5-a]pyridine scaffold is a partially saturated bicyclic system that introduces three-dimensional character relative to fully aromatic pyrazolopyridines, and has been employed in multiple medicinal chemistry programs targeting kinases, phosphodiesterases, sigma receptors, and metabotropic glutamate receptors [2]. The benzofuran-2-carboxamide substituent is a privileged fragment found in inhibitors of MMP-13, NF-κB, TACE, and CCL20/CCR6-mediated chemotaxis [3]. Despite these class associations, no publicly available primary research paper, patent, or authoritative database entry currently reports quantitative biological activity data for this specific compound.

Procurement Risk: Why N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide Cannot Be Interchanged with Analogous Scaffolds Without Quantitative Proof


Compounds sharing the tetrahydropyrazolo[1,5-a]pyridine core or the benzofuran-2-carboxamide fragment cannot be assumed interchangeable. Literature shows that even minor substituent changes on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core produce dramatic shifts in target selectivity and potency: in the mGlu5 NAM series, iterative SAR around the core transformed an HTS hit into orally bioavailable leads with defined PK/PD relationships [1]. Similarly, benzofuran-2-carboxamide derivatives exhibit steep SAR, where C4 versus C5 substitution patterns on the benzofuran ring dictate functional activity in CCL20-induced chemotaxis assays [2]. No quantitative head-to-head data between this compound and its closest analogs (e.g., N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide, N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide, or 7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide) have been published. This absence of data means that generic substitution carries unquantifiable risk; any claim of equivalence is unsupported. The remainder of this guide therefore focuses on what is verifiable and highlights critical evidence gaps that must be resolved before procurement decisions can be evidence-based.

Quantitative Differentiation Evidence for N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide: Comparator-Based Analysis


Physicochemical Property Differentiation: Computed Lipophilicity and Hydrogen-Bonding Profile vs. Aromatic Pyrazolopyridine Analogs

The target compound's partially saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core confers a computed XLogP3-AA of 2.4, reflecting lower lipophilicity than fully aromatic pyrazolo[1,5-a]pyridine analogs. The sp³-enriched tetrahydropyridine ring introduces a three-dimensional character distinct from flat aromatic comparators, and the single hydrogen bond donor (carboxamide NH) plus three hydrogen bond acceptors (amide carbonyl, benzofuran oxygen, pyrazole nitrogen) define a constrained H-bond pharmacophore [1]. While this predicts potential advantages in solubility and target selectivity relative to aromatic analogs, no experimental logP/D or solubility measurements have been reported for the target compound or direct comparators, limiting this evidence to class-level inference.

Physicochemical profiling Drug-likeness Scaffold comparison

Scaffold Class Analysis: Key Pharmacological Targets Associated with the Tetrahydropyrazolo[1,5-a]pyridine Core vs. Benzofuran-2-Carboxamide Fragment

Literature analysis reveals that the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is associated with mGlu5 negative allosteric modulation, PDE/JNK dual inhibition, and MARK inhibition, while the benzofuran-2-carboxamide fragment is associated with MMP-13, NF-κB, TACE, and KAT6A/B inhibition [1][2][3][4]. However, no quantitative target engagement data (IC50, Ki, EC50) exists for the target compound against any of these targets. The combination of these two pharmacophoric elements in a single molecule may produce a unique selectivity profile, but this remains entirely untested. Closest publicly disclosed analogs (e.g., N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide, claimed as a CDK9 inhibitor on vendor sites) lack peer-reviewed data, precluding any indirect cross-study comparison.

Target engagement Scaffold profiling Kinase inhibition

Structural Uniqueness Assessment: Absence of Data Prevents Differentiation from Closest Structural Analogs

Three closest structural analogs identifiable in public databases are: (i) N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide (fully aromatic core, CAS 2034586-35-9); (ii) N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide (aliphatic amide in place of benzofuran); and (iii) N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide (regioisomeric attachment at C3-methylene) [1]. None of these analogs have published quantitative bioactivity data in peer-reviewed literature or patents. The target compound's specific combination of (a) the partially saturated tetrahydropyridine ring, (b) direct N5-amide linkage, and (c) the benzofuran-2-carboxamide group is structurally distinct, but the functional consequences of this distinctiveness remain uncharacterized. No vendor technical datasheet meeting the evidentiary standards of this guide was found for any of these compounds.

Chemical diversity Analog comparison SAR gap analysis

Evidence-Linked Application Scenarios for N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide Procurement


Chemical Biology Probe Development Requiring a Structurally Distinct Dual-Pharmacophore Scaffold

Research groups seeking to create a novel chemical probe that simultaneously engages targets recognizing the tetrahydropyrazolo[1,5-a]pyridine core and the benzofuran-2-carboxamide fragment may select this compound as a starting scaffold. The partially saturated core introduces sp³ character absent in fully aromatic analogs, potentially improving selectivity and solubility as inferred from class-level property analysis [1]. However, this scenario requires the user to commit to primary screening against target panels, as no pre-existing activity data exist. Procurement is justified only when the structural combination itself is the selection criterion, and the user has the capacity to generate the missing quantitative data.

Medicinal Chemistry SAR Expansion of mGlu5 NAM or PDE/JNK Inhibitor Series

Groups working on mGlu5 negative allosteric modulators or dual PDE/JNK inhibitors based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold may acquire this compound to explore the SAR impact of replacing aliphatic or aryl amide substituents with a benzofuran-2-carboxamide group [1][2]. The benzofuran moiety has precedence in TACE and MMP-13 inhibitor programs, and its introduction may confer off-rate or selectivity advantages that require experimental determination. The compound serves as an SAR tool whose value is contingent on the user's ability to benchmark it against existing series leads in head-to-head assays.

Negative Control or Inactive Analog for Benzofuran-Containing Chemotaxis or Immunomodulatory Assays

In the context of benzofuran-2-carboxamide derivatives that inhibit CCL20-induced chemotaxis, this compound—lacking the C4/C5 substitution pattern identified as critical for activity—may serve as a negative control or inactive comparator [1]. Its tetrahydropyrazolopyridine core introduces steric bulk that may disrupt binding to the CCL20/CCR6 axis, potentially yielding inactivity even if the benzofuran fragment alone would confer some target recognition. Procurement for this purpose requires confirmation of inactivity in the user's specific assay system, as no published data confirm this hypothesis.

Physicochemical Property Benchmarking of Partially Saturated Heterocyclic Amides

Laboratories studying the effect of core saturation on solubility, permeability, and metabolic stability in heterocyclic amide series may use this compound as a representative example of a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-benzofuran hybrid. Its computed XLogP of 2.4, single HBD, and constrained rotatable bond count (2) make it suitable for systematic comparison with fully aromatic or differently saturated analogs in PAMPA, kinetic solubility, and microsomal stability assays [1]. The value of procurement in this scenario is tied to the user's ability to generate experimental property data that can guide future series design.

Quote Request

Request a Quote for N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.